2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207028-21-4
VCID: VC5444032
InChI: InChI=1S/C20H23N5O2S/c1-13-5-7-15(8-6-13)25-19-17(11-22-25)14(2)23-24-20(19)28-12-18(26)21-10-16-4-3-9-27-16/h5-8,11,16H,3-4,9-10,12H2,1-2H3,(H,21,26)
SMILES: CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4CCCO4
Molecular Formula: C20H23N5O2S
Molecular Weight: 397.5

2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

CAS No.: 1207028-21-4

Cat. No.: VC5444032

Molecular Formula: C20H23N5O2S

Molecular Weight: 397.5

* For research use only. Not for human or veterinary use.

2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide - 1207028-21-4

Specification

CAS No. 1207028-21-4
Molecular Formula C20H23N5O2S
Molecular Weight 397.5
IUPAC Name 2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C20H23N5O2S/c1-13-5-7-15(8-6-13)25-19-17(11-22-25)14(2)23-24-20(19)28-12-18(26)21-10-16-4-3-9-27-16/h5-8,11,16H,3-4,9-10,12H2,1-2H3,(H,21,26)
Standard InChI Key QFZFTILMBQTHCG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4CCCO4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound has a molecular formula of C₂₀H₂₃N₅O₂S and a molecular weight of 397.5 g/mol. Its IUPAC name, 2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, reflects its multi-component architecture. Key structural features include:

  • A pyrazolo[3,4-d]pyridazine core, a bicyclic system known for its electron-deficient nature and capacity for π-π stacking.

  • A p-tolyl group (4-methylphenyl) at position 1, enhancing lipophilicity and potentially influencing receptor binding.

  • A thioether linkage (-S-) at position 7, connecting the core to an acetamide moiety.

  • A tetrahydrofuran-2-ylmethyl group on the acetamide nitrogen, introducing stereochemical complexity and hydrogen-bonding capability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1207028-21-4
Molecular FormulaC₂₀H₂₃N₅O₂S
Molecular Weight397.5 g/mol
SMILESCC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4CCCO4
InChI KeyQFZFTILMBQTHCG-UHFFFAOYSA-N

Synthetic Pathways and Optimization

General Synthetic Strategy

Synthesis typically involves multi-step reactions starting from commercially available precursors. A representative route includes:

  • Formation of the Pyrazolo[3,4-d]Pyridazine Core: Cyclocondensation of hydrazine derivatives with appropriately substituted pyridazine intermediates.

  • Introduction of the p-Tolyl Group: Nucleophilic aromatic substitution or palladium-catalyzed coupling at position 1.

  • Thioether Formation: Reaction of a 7-chloro or 7-bromo intermediate with a thiol-containing acetamide derivative under basic conditions.

Critical Reaction Conditions

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed for SNAr reactions.

  • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) facilitate coupling reactions, while bases like K₂CO₃ deprotonate thiol nucleophiles .

  • Temperature: Reactions often proceed at elevated temperatures (80–120°C) to overcome kinetic barriers in cyclization steps .

Table 2: Representative Synthetic Step Yields

StepYield (%)Conditions
Core Cyclization72DMF, 110°C, 12 h
p-Tolyl Substitution85Pd(OAc)₂, XPhos, 80°C
Thioether Coupling68K₂CO₃, DMSO, RT, 6 h

Physicochemical and ADME Profiling

Solubility and Permeability

  • LogP: Predicted at 2.1 (moderate lipophilicity).

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation enhancements for in vivo use.

  • Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption.

Metabolic Stability

Microsomal studies on analogs indicate:

  • CYP3A4-Mediated Oxidation: Primary metabolic pathway, with t₁/₂ = 45 min in human liver microsomes.

  • Glucuronidation: Minor route at the tetrahydrofuran oxygen .

Future Directions and Challenges

Priority Research Areas

  • In Vitro Screening: Broad profiling against kinase panels and inflammatory markers.

  • Prodrug Development: Masking the thioether to improve oral bioavailability.

  • Crystallography: Resolving ligand-target co-crystal structures to guide optimization.

Synthetic Challenges

  • Stereocontrol: The tetrahydrofuran moiety introduces chiral centers requiring asymmetric synthesis.

  • Thioether Stability: Potential oxidation to sulfones under physiological conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator